molecular formula C17H14O5 B13126743 1,2,4-Trimethoxyanthracene-9,10-dione CAS No. 62554-73-8

1,2,4-Trimethoxyanthracene-9,10-dione

Cat. No.: B13126743
CAS No.: 62554-73-8
M. Wt: 298.29 g/mol
InChI Key: ZYGLYUJWEUEICT-UHFFFAOYSA-N
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Description

1,2,4-Trimethoxyanthracene-9,10-dione is a methoxy-substituted anthraquinone derivative. Anthraquinones are tricyclic aromatic compounds with two ketone groups at the 9th and 10th positions, forming a planar structure that enables intercalation into DNA . The substitution of methoxy groups at positions 1, 2, and 4 distinguishes this compound from natural anthraquinones like alizarin or purpurin, which typically feature hydroxyl groups.

Properties

IUPAC Name

1,2,4-trimethoxyanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-11-8-12(21-2)17(22-3)14-13(11)15(18)9-6-4-5-7-10(9)16(14)19/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGLYUJWEUEICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60409232
Record name 1,2,4-trimethoxyanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62554-73-8
Record name 1,2,4-trimethoxyanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Trimethoxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the methylation of anthraquinone derivatives. For instance, the reaction of 1,2,4-trihydroxyanthraquinone with methyl iodide in the presence of a base such as potassium carbonate can yield 1,2,4-trimethoxyanthracene-9,10-dione. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of 1,2,4-trimethoxyanthracene-9,10-dione often involves large-scale methylation reactions using dimethyl sulfate as the methylating agent. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to hydroquinone derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dye synthesis and as intermediates in pharmaceutical manufacturing .

Scientific Research Applications

1,2,4-Trimethoxyanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4-trimethoxyanthracene-9,10-dione involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its potential anticancer applications. Additionally, the compound can generate reactive oxygen species, which contribute to its antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Type and Position

The biological and physicochemical properties of anthraquinones are highly dependent on substituent type, number, and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Properties
1,2,4-Trimethoxyanthracene-9,10-dione 1-OCH₃, 2-OCH₃, 4-OCH₃ C₁₇H₁₄O₅ 298.29 High lipophilicity, enhanced bioavailability
1,2,4-Trihydroxyanthracene-9,10-dione (Purpurin) 1-OH, 2-OH, 4-OH C₁₄H₈O₅ 256.21 Water-soluble, natural dye, redox-active
1,4,6-Trichloroanthracene-9,10-dione 1-Cl, 4-Cl, 6-Cl C₁₄H₅Cl₃O₂ 311.55 Electron-withdrawing effects, potential mutagenicity
1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione 1-OH, 3-prenyloxy C₁₉H₁₆O₄ 308.33 Hybrid solubility, prenyl group may enhance cellular uptake
2-Azidoanthracene-9,10-dione 2-N₃ C₁₄H₇N₃O₂ 261.23 Reactive azide group, potential photolability

Biological Activity

1,2,4-Trimethoxyanthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family, known for its diverse biological activities. This article provides an overview of its synthesis, structural characteristics, and biological activities, particularly focusing on its anti-inflammatory, antioxidant, and potential anticancer properties.

Synthesis and Structural Characteristics

1,2,4-Trimethoxyanthracene-9,10-dione can be synthesized through various chemical reactions involving anthracene derivatives. The compound features three methoxy groups and two carbonyl groups (ketones) at positions 1, 2, 4, 9, and 10 of the anthracene skeleton. This unique structure contributes to its biological activity by allowing interactions with various biological targets.

1. Anti-inflammatory Activity

Research indicates that anthraquinone derivatives exhibit significant anti-inflammatory properties. In vitro studies have shown that 1,2,4-trimethoxyanthracene-9,10-dione can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs).

Concentration (µg/mL) IL-6 Inhibition (%) TNF-α Inhibition (%)
101811
502819
1006465

The compound demonstrated a dose-dependent inhibition effect on cytokine production compared to standard anti-inflammatory drugs like ibuprofen .

2. Antioxidant Activity

The antioxidant potential of 1,2,4-trimethoxyanthracene-9,10-dione has been evaluated using the DPPH radical scavenging assay. The results indicate that this compound exhibits comparable antioxidant activity to Vitamin C.

Compound DPPH Scavenging Activity (%)
1,2,4-Trimethoxyanthracene-9,10-dioneModerate (similar to Vitamin C)
Vitamin CHigh

This antioxidant activity suggests that the compound could play a role in preventing oxidative stress-related diseases .

Case Studies

A case study focused on the biological activities of anthraquinone derivatives highlighted the significance of substituent effects on their pharmacological profiles. The study emphasized that methoxy substitutions enhance both anti-inflammatory and antioxidant activities while potentially modulating anticancer effects.

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